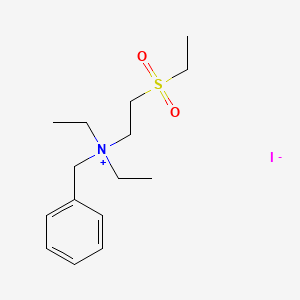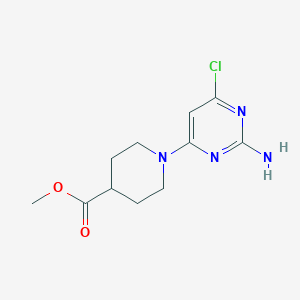
1-(3-((4-Morpholino-6-(phenylamino)-1,3,5-triazin-2-yl)amino)phenyl)ethanone hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “1-(3-((4-Morpholino-6-(phenylamino)-1,3,5-triazin-2-yl)amino)phenyl)ethanone hydrochloride” is a chemical compound with potential biological activity . It is a derivative of 1,3,5-triazine, which is known to exhibit antimalarial, antimicrobial, anti-cancer, and anti-viral activities .
Synthesis Analysis
The synthesis of such compounds often involves the replacement of chloride ions in cyanuric chloride . The specific synthesis process for this compound is not detailed in the available resources.Scientific Research Applications
Efficient Synthesis of Aprepitant
A study detailed an efficient synthesis method for Aprepitant, a NK(1) receptor antagonist, which could involve similar chemical structures or processes to the compound . The synthesis included a novel crystallization-induced asymmetric transformation and highlighted unexpected [1,2]-Wittig and [1,3]-sigmatropic rearrangements during key steps, leading to the target clinical candidate with significant yield (Brands et al., 2003).
Antibacterial Activity of Novel Pyrimidines and Thiazolidinones
Research on the condensation of 1-(4-morpholinophenyl) ethanone with aryl aldehydes led to the synthesis of novel pyrimidines and thiazolidinones, showcasing the compound's potential application in creating antibacterial agents. The study utilized microwave irradiation for reactions, demonstrating an efficient synthesis method for compounds with significant antibacterial activity (Merugu, Ramesh, & Sreenivasulu, 2010).
Photophysical Characterization and X-Ray Structure Analysis
Another study involved the synthesis and photophysical characterization of polymorphs related to a compound structurally similar to the one . It focused on the absorption and emission spectra of the compound, offering insights into its potential applications in material science (Pye, Fronczek, & Isovitsch, 2010).
One-Pot Biginelli Synthesis
A study on the synthesis of dihydropyrimidinone derivatives incorporating piperazine/morpholine moiety through a one-pot Biginelli reaction was documented. This research could imply the versatility of the compound in synthesizing complex molecules for potential pharmacological uses (Bhat, Al-Omar, Ghabbour, & Naglah, 2018).
Microwave-Assisted Synthesis of Mannich Bases
An environmentally benign, microwave-assisted method for synthesizing Mannich bases of 4-hydroxyacetophenone was developed, indicating the compound's role in green chemistry and its potential for creating substances with specific structural features (Aljohani et al., 2019).
Properties
IUPAC Name |
1-[3-[(4-anilino-6-morpholin-4-yl-1,3,5-triazin-2-yl)amino]phenyl]ethanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N6O2.ClH/c1-15(28)16-6-5-9-18(14-16)23-20-24-19(22-17-7-3-2-4-8-17)25-21(26-20)27-10-12-29-13-11-27;/h2-9,14H,10-13H2,1H3,(H2,22,23,24,25,26);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USGDFTQWMNRFGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC2=NC(=NC(=N2)NC3=CC=CC=C3)N4CCOCC4.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23ClN6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
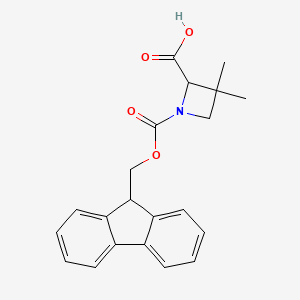
![{2-[(4-chlorophenyl)sulfanyl]-3-pyridinyl}methyl N-isopropylcarbamate](/img/structure/B2663759.png)
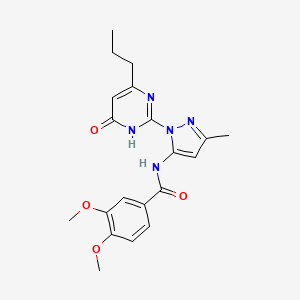
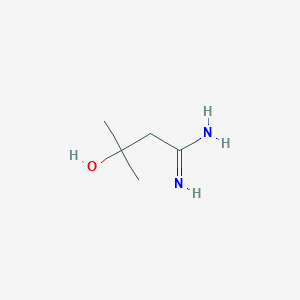

![(E)-N-(acenaphtho[1,2-d]thiazol-8-yl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2663766.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(4-oxo-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2663767.png)
![N-(2-furylmethyl)-1-[7-(3-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-4-carboxamide](/img/structure/B2663770.png)
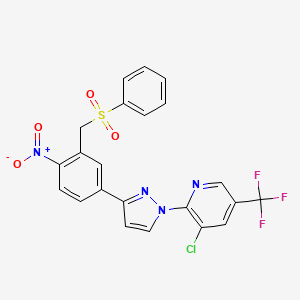
![2-(2-Methoxyethyl)-6-(4-methoxyphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2663772.png)

![2-[2-(1-Methylcyclopropyl)phenyl]ethanol](/img/structure/B2663777.png)
